

Physicochemical properties of Cbz-2-aminomethylpiperidine

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Compound of Interest

Compound Name: *Benzyl 2-(aminomethyl)piperidine-1-carboxylate*

Cat. No.: *B1349872*

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An In-depth Technical Guide on the Physicochemical Properties of Benzyl (Piperidin-2-ylmethyl)carbamate

Introduction

Benzyl (piperidin-2-ylmethyl)carbamate, commonly referred to as Cbz-2-aminomethylpiperidine, is a piperidine derivative featuring a primary amine protected by a carbobenzyloxy (Cbz) group. This compound and its analogues serve as crucial building blocks in medicinal chemistry and drug development due to the versatile piperidine scaffold.^[1] Understanding its physicochemical properties is fundamental for its application in synthesis, formulation, and biological studies. This document provides a comprehensive overview of these properties, complete with experimental protocols and data presented for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

The core structure consists of a piperidine ring substituted at the 2-position with a carbamate-protected aminomethyl group. The carbobenzyloxy group on the aminomethyl nitrogen makes this specific isomer N-Cbz-2-aminomethylpiperidine. It is important to distinguish this from isomers where the Cbz group is on the piperidine ring nitrogen.

Table 1: Chemical Identifiers for Benzyl (piperidin-2-ylmethyl)carbamate

Identifier	Value	Reference
IUPAC Name	benzyl (piperidin-2-ylmethyl)carbamate	[2]
Synonyms	2-(CBZ-AMINOMETHYL)-PIPERIDINE	[3]
CAS Number	184044-09-5	[2] [3]
Molecular Formula	C ₁₄ H ₂₀ N ₂ O ₂	[2]
Molecular Weight	248.32 g/mol	[2]
Canonical SMILES	O=C(OCC1=CC=CC=C1)NCC2NCCCC2	[2]

Note: Several related structures exist, including hydrochloride salts and isomers where the Cbz group is on the piperidine nitrogen[\[4\]](#)[\[5\]](#)[\[6\]](#). Data herein pertains to the structure shown unless otherwise specified.

Physicochemical Data

The physicochemical properties of a compound dictate its behavior in both chemical and biological systems, influencing everything from reaction kinetics to bioavailability.

Table 2: Summary of Physicochemical Properties

Property	Value	Notes	Reference
Physical State	Solid powder	[3]	
Boiling Point	385.7 ± 25.0 °C at 760 mmHg	Predicted value for the related isomer 1-Cbz-2-(aminomethyl)piperidine. [5]	
logP	2.05	Calculated value, indicating moderate lipophilicity. [2]	
pKa	Not experimentally determined	Expected to have two pKa values corresponding to the two basic nitrogen atoms.	
Solubility	Not experimentally determined	The hydrochloride salt form is noted to have enhanced water solubility. [7]	

Table 3: Computed Molecular Descriptors

Descriptor	Value	Reference
Topological Polar Surface Area (TPSA)	50.36 Å ²	[2]
Hydrogen Bond Donors	2	[2]
Hydrogen Bond Acceptors	3	[2]
Rotatable Bonds	4	[2]

Experimental Protocols

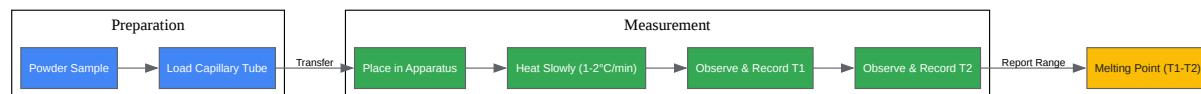
Detailed and standardized methodologies are critical for the accurate and reproducible determination of physicochemical properties.

Melting Point Determination (Capillary Method)

The melting point provides an indication of purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[8]

Methodology:

- Sample Preparation: Finely powder a small amount of the solid Cbz-2-aminomethylpiperidine.
- Capillary Loading: Pack the powdered sample into a capillary tube to a height of 1-2 mm by tapping the sealed end of the tube on a hard surface.[9][10]
- Apparatus Setup: Place the capillary tube into a melting point apparatus (e.g., Mel-Temp or Thiele tube) and attach it to a calibrated thermometer, ensuring the sample is level with the thermometer bulb.[8]
- Heating: Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[8]
- Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2). The melting point is reported as the range T1-T2.



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Workflow for Melting Point Determination.

Solubility Determination

Solubility testing helps to understand a compound's behavior in various solvents, which is crucial for reaction setup, purification, and formulation.[11]

Methodology:

- Solvent Selection: Choose a range of solvents (e.g., water, 5% HCl, 5% NaOH, ethanol, diethyl ether).
- Sample Preparation: Place approximately 25 mg of Cbz-2-aminomethylpiperidine into a small test tube.[12]
- Solvent Addition: Add 0.75 mL of the selected solvent to the test tube in small portions (e.g., 0.25 mL at a time).[12]
- Mixing: After each addition, shake the test tube vigorously for at least 60 seconds.[11][12]
- Observation: Visually inspect the mixture to determine if the compound has completely dissolved. If it dissolves, it is classified as "soluble." If it remains undissolved, it is "insoluble."
- pH Testing (for water solubility): If the compound is water-soluble, test the resulting solution with litmus or pH paper to determine if it is acidic or basic.[13][14] Given its two amine groups, an aqueous solution of Cbz-2-aminomethylpiperidine is expected to be basic.

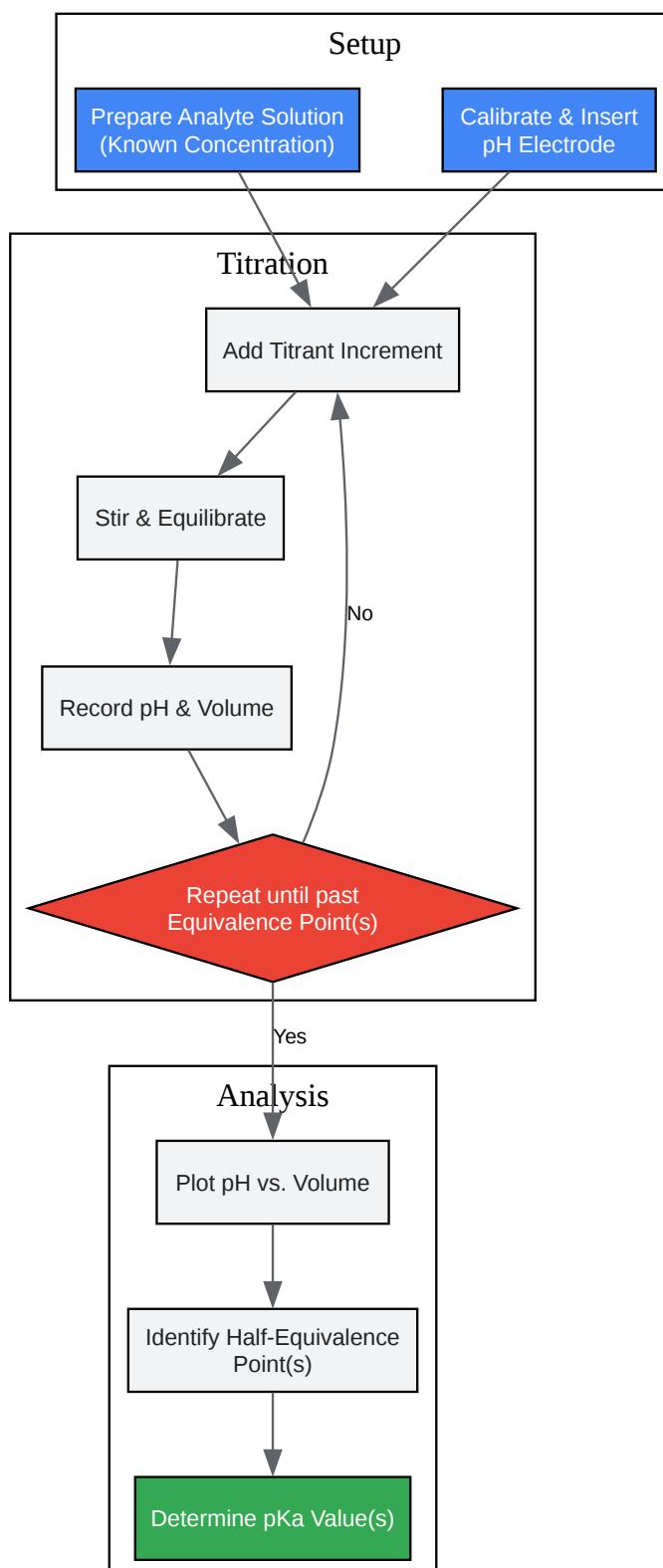
pKa Determination (Potentiometric Titration)

The pKa value quantifies the acidity or basicity of a functional group. For Cbz-2-aminomethylpiperidine, two pKa values are expected for the two nitrogen atoms. Potentiometric titration is a highly accurate method for this determination.[15]

Methodology:

- Sample Preparation: Prepare a solution of the compound with a precisely known concentration (e.g., 0.05 M) in deionized water.[16]
- Titration Setup: Place the solution in a beaker with a magnetic stirrer. Calibrate and insert a pH electrode connected to a pH meter.

- Titration: Slowly add a standardized titrant (a strong acid, such as 0.1 M HCl) to the solution in small, known increments.
- Data Acquisition: After each addition of titrant, allow the pH to stabilize and record the pH value and the total volume of titrant added.[15]
- Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa value corresponds to the pH at the half-equivalence point(s) on the curve.[15]

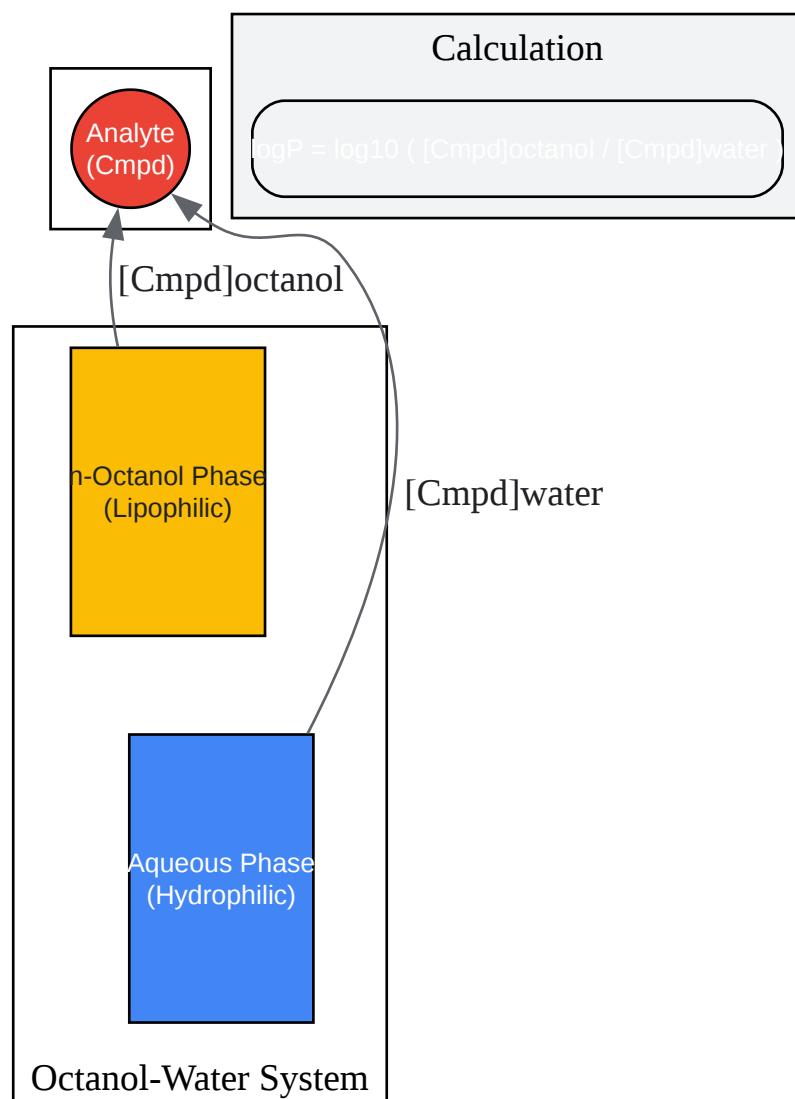
[Click to download full resolution via product page](#)*Workflow for pKa Determination by Potentiometric Titration.*

LogP Determination (Shake-Flask Method)

The n-octanol/water partition coefficient (P), or its logarithm (logP), is the standard measure of a compound's lipophilicity. The shake-flask method is the traditional and most accurate approach.[17]

Methodology:

- Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol. For ionizable compounds, the aqueous phase should be a buffer (e.g., phosphate buffer at pH 7.4).[18]
- Sample Addition: Dissolve a known amount of Cbz-2-aminomethylpiperidine in one of the phases.
- Partitioning: Combine the two phases in a separatory funnel, shake vigorously to ensure thorough mixing, and then allow the layers to fully separate for 24 hours.[18]
- Concentration Measurement: Carefully separate the two phases. Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV, LC-MS).
- Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[17]



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Conceptual Diagram of the LogP Partition Coefficient.

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